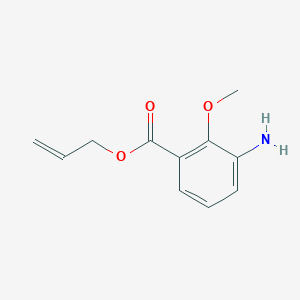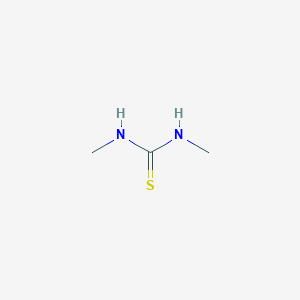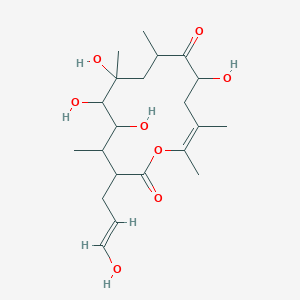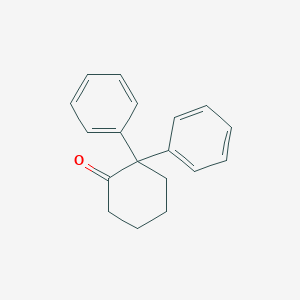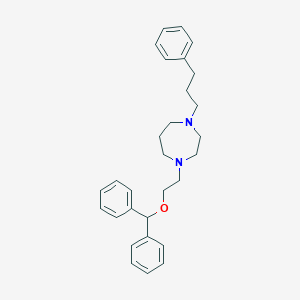
1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine, also known as Dimebon, is a small molecule drug that was initially developed as an antihistamine. However, it has been found to have potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Huntington's disease, and Parkinson's disease.
Mechanism Of Action
The exact mechanism of action of 1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine is not fully understood. However, it has been proposed to have multiple targets, including histamine receptors, mitochondrial targets, and NMDA receptors. 1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine has been found to increase mitochondrial respiration, reduce oxidative stress, and enhance synaptic plasticity. It has also been found to modulate the activity of NMDA receptors, which are involved in learning and memory.
Biochemical And Physiological Effects
1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine has been found to have various biochemical and physiological effects in the brain. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and plasticity. It has also been found to reduce the levels of amyloid beta, which is a key pathological feature of Alzheimer's disease. In addition, 1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine has been found to reduce the levels of pro-inflammatory cytokines, which are involved in neuroinflammation.
Advantages And Limitations For Lab Experiments
1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine has several advantages for lab experiments. It has a low molecular weight, which allows it to easily cross the blood-brain barrier and reach the brain. It also has a long half-life, which allows for sustained effects. However, 1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer. It also has a complex mechanism of action, which can make it difficult to interpret results.
Future Directions
There are several future directions for the study of 1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its effects in other neurological disorders, such as amyotrophic lateral sclerosis and multiple sclerosis. Additionally, there is a need to develop more effective formulations of 1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine that can improve its solubility and bioavailability. Finally, there is a need for larger, well-designed clinical trials to confirm its therapeutic effects in various neurological disorders.
Synthesis Methods
1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine can be synthesized using a multi-step process that involves the reaction of diphenylmethyl chloride with 2-(2-methoxyethoxy)ethylamine to form 1-(2-(diphenyl)methoxy)ethyl-2-(2-methoxyethoxy)ethylamine. This intermediate is then reacted with 3-phenylpropylchloride to form the final product, 1-(2-(2-(diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine.
Scientific Research Applications
1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine has been extensively studied for its potential therapeutic effects in various neurological disorders. In preclinical studies, it has been found to have neuroprotective, neurotrophic, and anti-inflammatory properties. In clinical trials, 1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine has been shown to improve cognitive function and activities of daily living in patients with Alzheimer's disease and Huntington's disease. It has also been found to improve motor function in patients with Parkinson's disease.
properties
CAS RN |
150151-14-7 |
|---|---|
Product Name |
1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine |
Molecular Formula |
C29H36N2O |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)-1,4-diazepane |
InChI |
InChI=1S/C29H36N2O/c1-4-12-26(13-5-1)14-10-19-30-20-11-21-31(23-22-30)24-25-32-29(27-15-6-2-7-16-27)28-17-8-3-9-18-28/h1-9,12-13,15-18,29H,10-11,14,19-25H2 |
InChI Key |
IRSSQYPVPPWBSQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN(C1)CCOC(C2=CC=CC=C2)C3=CC=CC=C3)CCCC4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCN(C1)CCOC(C2=CC=CC=C2)C3=CC=CC=C3)CCCC4=CC=CC=C4 |
Other CAS RN |
150151-14-7 |
synonyms |
1-(2-(2-(diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine LR 1111 LR-1111 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



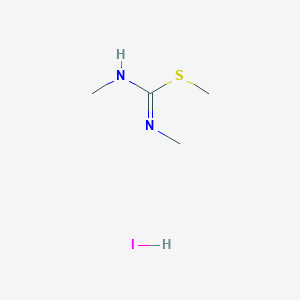
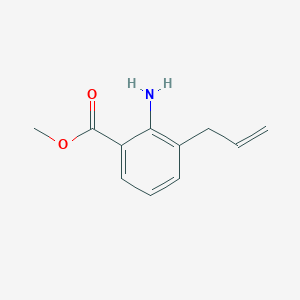
![Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid](/img/structure/B139345.png)
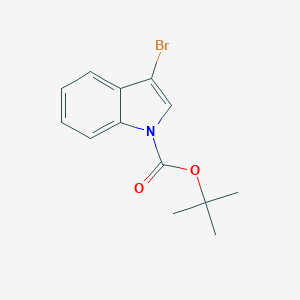
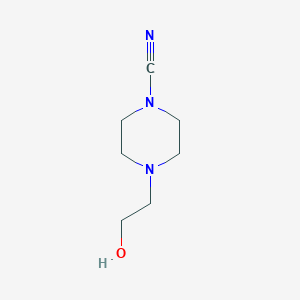
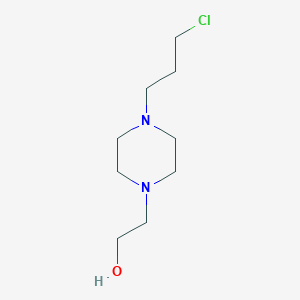

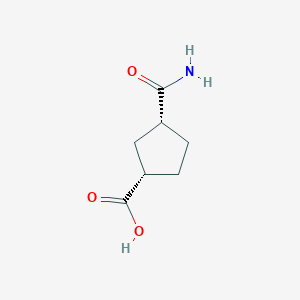
![3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester](/img/structure/B139362.png)
